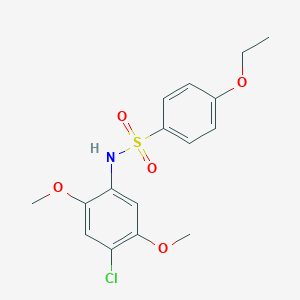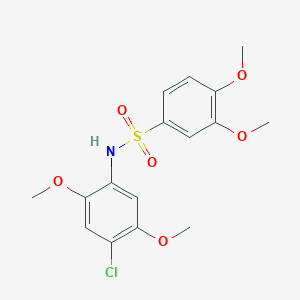![molecular formula C19H23FN2O3S B288829 1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B288829.png)
1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative and has a molecular formula of C19H23FN2O3S. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine involves the inhibition of PDE5, which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells. This results in the relaxation of the smooth muscles and the dilation of the blood vessels, which can be useful in the treatment of various cardiovascular and respiratory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory effects on PDE5. This can lead to an increase in the levels of cGMP, which can have various effects on the body such as vasodilation, bronchodilation, and inhibition of platelet aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine in lab experiments include its high potency and specificity towards PDE5, which makes it a useful tool for studying the role of PDE5 in various physiological processes. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle and use it safely.
Orientations Futures
There are several future directions for the research on 1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine. Some of these include:
1. Studying the potential applications of this compound in the treatment of various cardiovascular and respiratory disorders.
2. Investigating the potential side effects and toxicity of this compound in animal models and humans.
3. Developing new analogs of this compound with improved potency and specificity towards PDE5.
4. Studying the potential applications of this compound in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a unique compound that has been extensively studied for its potential applications in various fields of scientific research. Its inhibitory effects on PDE5 make it a useful tool for studying the role of PDE5 in various physiological processes. However, more research is needed to fully understand the potential applications and limitations of this compound.
Méthodes De Synthèse
The synthesis of 1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine involves the reaction of 2-fluoroaniline with 4-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield the final product.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of various enzymes such as phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone in the lungs and blood vessels.
Propriétés
Formule moléculaire |
C19H23FN2O3S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-4-(4-propoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23FN2O3S/c1-2-15-25-16-7-9-17(10-8-16)26(23,24)22-13-11-21(12-14-22)19-6-4-3-5-18(19)20/h3-10H,2,11-15H2,1H3 |
Clé InChI |
XILGEZURTUKIQF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
SMILES canonique |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




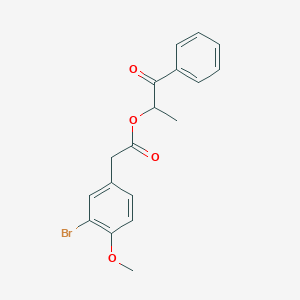


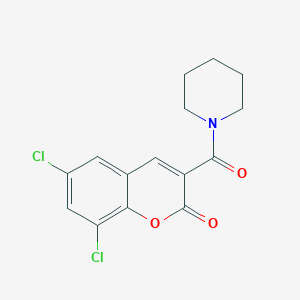

![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)
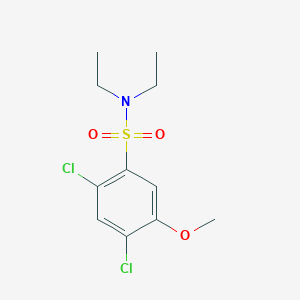
![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)
